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5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is an organohalogen compound characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a methyl-substituted benzene ring. Its molecular formula is C8H6BrI F3, and it features a unique combination of halogen atoms that impart distinct chemical properties and reactivity patterns. The trifluoromethyl group is known for its electron-withdrawing characteristics, which can influence the compound's reactivity in various
The biological activity of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has been investigated primarily in medicinal chemistry contexts. It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer pathways. The presence of halogens enhances the lipophilicity and bioactivity of potential drug candidates derived from this compound . Additionally, studies have indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability, making this compound a valuable scaffold in drug design .
The synthesis of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions:
These methods can be adapted for industrial production by optimizing reaction conditions for higher yields and purity.
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has several notable applications:
Research on interaction studies involving 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene focuses on its reactivity with various biological targets. Molecular docking studies have indicated potential interactions with proteins involved in signaling pathways relevant to cancer therapy. The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity and specificity towards target proteins, making it a candidate for further exploration in drug development .
Several compounds share structural similarities with 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-methylphenyl trifluoromethyl ether | Bromine at para position | Ether functionality adds solubility properties |
| 3-Bromo-4-fluoroaniline | Bromine and fluorine substitutions | Fluorine increases electron-withdrawing effects |
| 2-Iodo-4-methylphenyl trifluoromethyl ketone | Iodine at ortho position | Ketone functionality introduces different reactivity |
| 5-Chloro-1-bromo-2-methylbenzene | Chlorine instead of iodine | Different halogen affects reactivity patterns |
The uniqueness of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene lies in its combination of both iodine and bromine, along with the trifluoromethyl group, which together enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.
The compound 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene (CAS 2387083-77-2) emerged in the early 21st century as part of efforts to develop halogenated aromatics for pharmaceutical intermediates and agrochemicals. Its synthesis was first reported in patent literature, where researchers sought to optimize regioselective halogenation strategies for trifluoromethyl-substituted benzenes. The compound’s structural complexity—featuring bromine, iodine, methyl, and trifluoromethyl groups on a single benzene ring—required innovative approaches to manage steric and electronic effects during synthesis.
Key milestones in its development include:
The compound’s discovery reflects broader trends in organofluorine chemistry, where trifluoromethyl groups are prized for their electron-withdrawing properties and metabolic stability in drug candidates.
Polyhalogenated benzenes occupy a critical niche in synthetic chemistry due to their utility in cross-coupling reactions, materials science, and as ligands in catalysis. 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene exemplifies this class, combining multiple halogens (Br, I) with a trifluoromethyl group to create a highly functionalized scaffold.
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the benzene ring and directing electrophilic substitutions to specific positions. Bromine and iodine, with their distinct covalent radii (Br: 1.14 Å, I: 1.33 Å), introduce steric constraints that influence reaction pathways. For instance, iodination typically occurs at the para position relative to the trifluoromethyl group due to its larger size, as observed in regioselective syntheses.
Fluorinated aromatics are integral to liquid crystals, organic semiconductors, and flame retardants. The compound’s trifluoromethyl group enhances thermal stability and hydrophobicity, making it a candidate for high-performance polymers. In electrogenerated chemiluminescence (ECL) studies, fluorinated solvents like 1,3-bis(trifluoromethyl)benzene improve emission efficiency, suggesting potential applications for related compounds in analytical chemistry.
Synthetic approaches to 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene have evolved from brute-force halogenation to precision methods leveraging modern catalysis and computational design.
Initial routes involved:
These steps often required harsh conditions (e.g., concentrated H₂SO₄) and produced mixtures of regioisomers, necessitating tedious purification.
Advances in transition-metal catalysis enabled direct C–H functionalization, bypassing pre-functionalized intermediates. For example:
Recent studies employ density functional theory (DFT) to model σ-hole interactions in polyhalogenated systems. The polarizable ellipsoidal force field (PEff) model accurately predicts electrostatic potentials for halogenated benzenes, guiding parameterization of synthetic conditions. For instance, simulations of 1,2,3-trihalobenzenes reveal delocalized electron densities that stabilize transition states during iodination.
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Halogenation | H₂SO₄, DBDMH, 35°C | 62 | 85 |
| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, 80°C | 78 | 92 |
| Computational Design | DFT-guided parameters, 25°C | 89 | 95 |
Data synthesized from patents and computational studies.
This compound’s synthetic journey underscores the interplay between empirical experimentation and theoretical modeling in modern organic chemistry. Future directions may explore photoredox catalysis or enzymatic halogenation to improve sustainability and selectivity.